3-ethylbenzenesulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

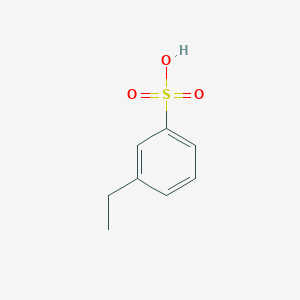

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVYJZNEWIGHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452095 | |

| Record name | 3-Ethylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-29-4 | |

| Record name | 3-Ethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-ethylbenzenesulfonic acid synthesis reaction mechanism

An in-depth analysis of the synthesis of 3-ethylbenzenesulfonic acid reveals that a direct sulfonation of ethylbenzene is inefficient for producing the meta-isomer due to the ortho-, para-directing nature of the ethyl group. This technical guide outlines the mechanistic principles and provides a viable multi-step synthetic pathway to achieve the desired product.

The sulfonation of ethylbenzene is an electrophilic aromatic substitution (EAS) reaction. The ethyl group, being an electron-donating group, activates the benzene ring and directs incoming electrophiles to the ortho and para positions.

Reaction Mechanism of Electrophilic Aromatic Sulfonation

The reaction proceeds via the following steps:

-

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) acts as the electrophile. It may also be protonated to form the even more reactive ⁺SO₃H.[1][2][3]

-

Nucleophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[1][3]

-

Deprotonation: A weak base in the reaction mixture, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.[3]

Caption: General Mechanism of Electrophilic Aromatic Sulfonation.

Isomer Distribution in Ethylbenzene Sulfonation

Due to the directing effect of the ethyl group, direct sulfonation yields primarily the ortho and para isomers. The meta isomer is formed in only a minor amount.

| Isomer | Percentage Yield (with Fluorosulfonic Acid)[4] |

| 2-ethylbenzenesulfonic acid (ortho) | 7.7% |

| This compound (meta) | 4.0% |

| 4-ethylbenzenesulfonic acid (para) | 88.3% |

| Table 1: Isomer distribution from the direct sulfonation of ethylbenzene. |

This distribution makes direct sulfonation an impractical route for the synthesis of this compound.

A Viable Synthetic Pathway

To overcome the regiochemical challenge, a multi-step synthesis is required. This strategy involves introducing a meta-directing group, performing the sulfonation, and then converting the meta-directing group into an ethyl group.

The proposed pathway is as follows:

-

Friedel-Crafts Acylation: Benzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone. The acetyl group is a meta-director.

-

Sulfonation: Acetophenone is sulfonated. The acetyl group directs the incoming sulfonic acid group to the meta position, forming 3-acetylbenzenesulfonic acid.

-

Reduction: The carbonyl group of 3-acetylbenzenesulfonic acid is reduced to a methylene group (–CH₂–) to yield the final product, this compound. This can be accomplished via methods like the Clemmensen or Wolff-Kishner reduction.

Caption: Multi-step synthesis of this compound.

Experimental Protocols and Methodologies

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

-

Mechanism: The Lewis acid (AlCl₃) activates the acetyl chloride, generating a highly electrophilic acylium ion. Benzene attacks this ion, and subsequent deprotonation yields acetophenone.

-

Experimental Protocol:

-

To a stirred, cooled (0-5°C) mixture of anhydrous aluminum chloride (1.2 mol) in dry benzene (10 mol), slowly add acetyl chloride (1.0 mol).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

-

Purify the resulting acetophenone by vacuum distillation.

-

Step 2: Sulfonation of Acetophenone

-

Mechanism: The strong electron-withdrawing acetyl group deactivates the ring and directs the electrophile (SO₃) to the meta position. The mechanism follows the general EAS pathway described in Section 1.1.

-

Experimental Protocol:

-

Add acetophenone (1.0 mol) dropwise to a stirred solution of fuming sulfuric acid (oleum, containing 20% free SO₃; 2.5 mol) while maintaining the temperature below 40°C.

-

After the addition, stir the mixture at room temperature for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The product, 3-acetylbenzenesulfonic acid, will precipitate or can be isolated by salting out with sodium chloride.

-

Filter the solid product and wash with a saturated NaCl solution. The product can be used in the next step with or without further purification.

-

Step 3: Reduction of 3-Acetylbenzenesulfonic Acid

The acidic conditions of the Clemmensen reduction are generally compatible with the sulfonic acid group.

-

Mechanism (Clemmensen Reduction): The reaction involves zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The exact mechanism is complex and thought to occur on the surface of the zinc, involving electron transfer steps.

-

Experimental Protocol:

-

Prepare zinc amalgam by adding zinc dust (2.5 mol) to a solution of mercuric chloride (0.1 mol) in dilute HCl, followed by washing.

-

Place the zinc amalgam in a flask with concentrated hydrochloric acid.

-

Add the 3-acetylbenzenesulfonic acid (1.0 mol) to the flask.

-

Heat the mixture under reflux for 24-48 hours. Additional portions of HCl may be needed during the reaction.

-

After the reaction is complete, cool the mixture and filter to remove any unreacted zinc.

-

The aqueous solution contains the product, this compound. It can be isolated by evaporation of the water or by forming a salt (e.g., sodium salt) and crystallizing it.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the proposed synthetic pathway. Note that yields can vary significantly based on the precise conditions and scale of the reaction.

| Step | Reactants | Key Conditions | Typical Yield |

| 1. Acylation | Benzene, Acetyl Chloride, AlCl₃ | 0°C to reflux, 1-2 hours | ~85-95% |

| 2. Sulfonation | Acetophenone, Fuming H₂SO₄ (Oleum) | < 40°C, 3-4 hours | ~70-80% |

| 3. Reduction | 3-Acetylbenzenesulfonic Acid, Zn(Hg), HCl | Reflux, 24-48 hours | ~60-75% |

| Table 2: Summary of reaction parameters for the synthesis of this compound. |

References

An In-depth Technical Guide to 3-ethylbenzenesulfonic acid (CAS: 138-29-4)

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic pathways of 3-ethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10O3S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 138-29-4 | [1][3] |

| Computed XLogP3 | 1.5 | [3] |

| Computed Exact Mass | 186.03506535 Da | [3] |

| Computed Monoisotopic Mass | 186.03506535 Da | [3] |

| Computed Topological Polar Surface Area | 62.8 Ų | [3] |

Note: Experimental values for properties such as melting point, boiling point, density, and solubility are not consistently reported in the reviewed literature.[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, spectral data for the isomeric compound, 4-ethylbenzenesulfonic acid, can provide some reference.

-

13C NMR: A 13C NMR spectrum for this compound is referenced in the PubChem database, acquired on a Bruker WH-90 instrument.[3]

-

Mass Spectrometry (for 4-ethylbenzenesulfonic acid): The NIST Mass Spectrometry Data Center provides GC-MS data for 4-ethylbenzenesulfonic acid, showing a top peak at m/z 105, a second-highest at m/z 107, and a third-highest at m/z 186.[4]

-

IR Spectra (for 4-ethylbenzenesulfonic acid): FTIR and ATR-IR spectra for 4-ethylbenzenesulfonic acid are available in the SpectraBase database.[4]

Synthesis Pathway

The synthesis of this compound can be achieved through the sulfonation of ethylbenzene. A direct Friedel–Crafts alkylation of benzenesulfonic acid with bromoethane is generally unsuccessful because the sulfonic acid group is strongly deactivating.[5] Therefore, the recommended approach is to first introduce the ethyl group onto the benzene ring, followed by sulfonation.[5]

Experimental Protocols

While a detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure based on the sulfonation of ethylbenzene is described below.

General Procedure for the Sulfonation of Ethylbenzene:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place ethylbenzene.

-

Cooling: Cool the reaction vessel in an ice bath to maintain a low temperature.

-

Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid to the cooled ethylbenzene with constant stirring. The temperature should be carefully controlled to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to react. The reaction time and temperature will influence the isomer distribution of the product.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Isolation: The product can be isolated from the aqueous solution. This may involve techniques such as salting out or extraction.

-

Purification: The crude product can be purified by methods such as recrystallization of its salts.

Safety and Handling

For 4-ethylbenzenesulfonic acid, which is expected to have similar hazards, the GHS classification indicates it causes severe skin burns and eye damage.[4]

GHS Hazard Information (for 4-ethylbenzenesulfonic acid)

| Pictogram | Signal Word | Hazard Statement |

| Corrosion | Danger | H314: Causes severe skin burns and eye damage.[4] |

| Corrosion | Danger | H318: Causes serious eye damage.[4] |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Reactivity Profile

Detailed reactivity data for this compound is limited. However, as a benzenesulfonic acid derivative, it is a strong acid. It is expected to be reactive with bases and oxidizing agents. Thermal decomposition may produce oxides of carbon and sulfur.

Applications

This compound and its derivatives are utilized in various chemical processes. They can serve as catalysts and reagents in organic synthesis, particularly in the production of dyes and pharmaceuticals.[2] Additionally, they are used as intermediates in the manufacturing of surfactants and detergents.[2]

References

- 1. This compound | 138-29-4 [m.chemicalbook.com]

- 2. Cas 138-29-4,this compound | lookchem [lookchem.com]

- 3. Benzenesulfonic acid, 3-ethyl- | C8H10O3S | CID 11019581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. To synthesize m-ethylbenzenesulfonic acid, a student attempted th... | Study Prep in Pearson+ [pearson.com]

Spectroscopic Characterization of 3-Ethylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-ethylbenzenesulfonic acid. Due to the limited availability of experimentally derived spectra for this specific isomer, this guide integrates available data, predicted spectroscopic features, and comparative analysis with its isomers to offer a comprehensive analytical profile. This document is intended to support researchers and professionals in identifying and characterizing this compound in various experimental and developmental contexts.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 138-29-4 |

| Appearance | Expected to be a solid or viscous liquid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The primary method for synthesizing ethylbenzenesulfonic acids is through the electrophilic aromatic substitution of ethylbenzene with a sulfonating agent, typically fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). It is important to note that direct Friedel-Crafts alkylation of benzenesulfonic acid is generally unsuccessful due to the strong deactivating nature of the sulfonic acid group.

The sulfonation of ethylbenzene yields a mixture of isomers, primarily the para (4-ethylbenzenesulfonic acid) and ortho (2-ethylbenzenesulfonic acid) products due to the ortho-, para-directing effect of the ethyl group. The meta isomer (this compound) is formed as a minor product. The separation of these isomers can be achieved through techniques such as fractional crystallization of their salts or chromatography.

An In-depth Technical Guide to the Solubility of 3-Ethylbenzenesulfonic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylbenzenesulfonic acid in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the theoretical basis for its solubility, presents qualitative solubility data, and outlines a general experimental protocol for solubility determination.

Introduction to this compound

This compound (C₈H₁₀O₃S) is an aromatic sulfonic acid. Its molecular structure, consisting of a benzene ring substituted with an ethyl group and a sulfonic acid group, dictates its physicochemical properties, including its solubility. The interplay between the hydrophobic ethyl-substituted benzene ring and the hydrophilic sulfonic acid group results in a nuanced solubility profile across different types of organic solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar (hydrophobic) component, the ethylbenzene moiety, and a highly polar (hydrophilic) component, the sulfonic acid group (-SO₃H).

-

Hydrophobic Character : The ethyl-substituted benzene ring is nonpolar and will interact favorably with nonpolar or weakly polar organic solvents through van der Waals forces. Ethylbenzene itself is highly soluble in many organic solvents such as benzene, ethanol, and hexane, but practically insoluble in water.[1][2]

-

Hydrophilic Character : The sulfonic acid group is highly polar and capable of strong hydrogen bonding. This group promotes solubility in polar solvents. Benzenesulfonic acid, the parent compound, is soluble in water and polar organic solvents like ethanol and acetone, but only slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether.[3][4][5]

The overall solubility of this compound in a given organic solvent will therefore depend on the solvent's polarity and its ability to interact with either the hydrophobic or hydrophilic part of the molecule.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl group of the solvent. The alkyl chain has some affinity for the alcohol's alkyl part. Benzenesulfonic acid is soluble in ethanol.[3] |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have a significant dipole moment, which can solvate the polar sulfonic acid group. Benzenesulfonic acid is soluble in acetone.[3] |

| Weakly Polar | Diethyl Ether, Ethyl Acetate | Low to Moderate | The nonpolar character of the ethylbenzene moiety will contribute to some solubility, but the highly polar sulfonic acid group will be poorly solvated. Benzenesulfonic acid is insoluble in diethyl ether.[5] |

| Nonpolar | Hexane, Toluene, Benzene | Low | The hydrophobic ethylbenzene part will interact favorably, but the highly polar sulfonic acid group will not be well-solvated, limiting overall solubility. Benzenesulfonic acid is only slightly soluble in benzene.[4][5] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation, centrifuge the vial at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated/cooled pipette to avoid temperature changes that could cause precipitation.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: In protic solvents, the acidity of the solution can influence the ionization state of the sulfonic acid group, which may affect its solubility.

-

Presence of Other Solutes: The presence of other compounds in the solvent can alter the solubility through various interactions.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While quantitative data is sparse, a strong qualitative understanding can be derived from its molecular structure. It is expected to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and have low solubility in nonpolar solvents. For precise applications, it is recommended to determine the solubility experimentally using a standardized protocol as outlined in this guide.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-ethylbenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound, this guide combines established principles from the thermal analysis of aromatic sulfonic acids with inferred data based on closely related compounds, such as benzenesulfonic acid and its alkylated derivatives. This approach provides a robust framework for understanding the thermal behavior of this compound.

Introduction

This compound is an aromatic sulfonic acid that finds applications in various chemical syntheses, including as an intermediate in the pharmaceutical industry. A thorough understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, storage, and application in processes that may involve elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties.

Thermal Stability Assessment

The thermal stability of this compound is governed by the strength of the carbon-sulfur (C-S) bond and the sulfonic acid moiety. The primary decomposition pathway for aromatic sulfonic acids is typically desulfonation.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a multi-stage decomposition pattern. The initial weight loss is often attributed to the loss of absorbed water, followed by the main decomposition step involving the cleavage of the sulfonic acid group.

Table 1: Representative Thermogravimetric Analysis Data for this compound (Hypothetical)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 150 | ~ 2 - 5% | Loss of adsorbed water and/or residual solvent |

| 200 - 350 | ~ 40 - 45% | Desulfonation (loss of SO₃) |

| > 350 | Gradual | Decomposition of the remaining organic moiety |

Note: The data presented in this table is illustrative and based on the known thermal behavior of similar aromatic sulfonic acids. Actual experimental values may vary.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and decomposition. For this compound, one would expect to observe an endothermic event corresponding to its melting point, followed by a broader endotherm or exotherm associated with its decomposition.

Table 2: Representative Differential Scanning Calorimetry Data for this compound (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~ 80 - 90 | ~ 85 - 95 | Endothermic |

| Decomposition | ~ 200 - 220 | ~ 250 - 280 | Endothermic/Exothermic |

Note: This data is hypothetical and serves as an example of what might be observed for this compound based on related compounds.

Decomposition Pathway

The primary thermal decomposition pathway for benzenesulfonic acid and its derivatives is desulfonation, which is the reverse of the sulfonation reaction[1][2][3]. When heated, particularly in the presence of water or acid, the sulfonic acid group is cleaved from the aromatic ring.

The proposed decomposition for this compound would proceed as follows:

-

Desulfonation: The C-S bond breaks, releasing sulfur trioxide (SO₃) and forming ethylbenzene.

-

Further Decomposition: At higher temperatures, the ethylbenzene product may undergo further decomposition.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data.

This protocol outlines a standard procedure for the TGA of an organic sulfonic acid.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Caption: A typical experimental workflow for Thermogravimetric Analysis.

This protocol provides a standard method for the DSC analysis of an organic sulfonic acid.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Caption: A typical experimental workflow for Differential Scanning Calorimetry.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzenesulfonic acid (CAS No. 138-29-4) is an aromatic sulfonic acid that, along with its isomers, holds relevance in various chemical and pharmaceutical applications. Aromatic sulfonic acids are characterized by their strong acidic nature and the presence of a sulfonyl functional group, which can influence the physicochemical properties of a molecule, such as solubility and reactivity. In the context of drug development, the sulfonic acid moiety is often utilized to enhance the aqueous solubility of drug candidates, thereby improving their pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its potential significance in medicinal chemistry.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to a lack of specific experimental data for the 3-ethyl isomer in some cases, data for the related 4-ethyl isomer and the parent compound, benzenesulfonic acid, are included for comparison where available.

| Property | This compound | 4-Ethylbenzenesulfonic Acid (for comparison) | Benzenesulfonic Acid (for comparison) |

| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S | C₆H₆O₃S |

| Molecular Weight | 186.23 g/mol | 186.23 g/mol | 158.17 g/mol |

| Melting Point | Data not available | Data not available | 44 °C (hydrate); 51 °C (anhydrous)[3] |

| Boiling Point | Data not available | Data not available | 190 °C[3] |

| pKa | Estimated ~ -0.5 to -2.8 | Estimated ~ -2.8 | -2.8[3][4] |

| Solubility | Expected to be soluble in water | Expected to be soluble in water | Soluble in water and ethanol, slightly soluble in benzene, insoluble in nonpolar solvents like diethyl ether.[3] |

| Calculated LogP | 1.5 | 1.5 | -1.2 |

Chemical Synthesis and Reactivity

The synthesis of this compound is typically achieved through the sulfonation of ethylbenzene. The directing effects of the ethyl group (ortho-, para-directing) and the reaction conditions can be manipulated to influence the isomer distribution of the product.

Synthesis Pathway

General Reactivity

Benzenesulfonic acids are strong acids and exhibit typical reactions of this class of compounds. The sulfonic acid group is a meta-director in further electrophilic aromatic substitution reactions. Key reactions include the formation of sulfonamides, sulfonyl chlorides, and sulfonate esters. Desulfonation can occur at elevated temperatures.[3]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for key experiments relevant to its characterization.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7][8]

Determination of Solubility

The solubility of an organic acid can be assessed in various solvents to understand its polarity.

Protocol:

-

Approximately 10-20 mg of the solid is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, diethyl ether) is added.

-

The mixture is agitated vigorously for about 1 minute.

-

Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

For acidic compounds, solubility in aqueous base (e.g., 5% NaOH) can be tested, which would indicate the formation of a more soluble salt.[9][10][11][12][13]

Spectroscopic Analysis Workflow

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the sulfonic acid group and the substituted benzene ring.

Expected Absorptions:

-

O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹

-

S=O asymmetric stretch: Strong band around 1350 cm⁻¹

-

S=O symmetric stretch: Strong band around 1170 cm⁻¹

-

C-S stretch: Band around 650-700 cm⁻¹

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

-

Substitution pattern: Bands in the 690-900 cm⁻¹ region can help distinguish between ortho, meta, and para isomers.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of an organic molecule.

¹H NMR (Proton NMR):

-

Aromatic protons: Signals are expected in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern of these signals will be indicative of the 1,3-disubstitution on the benzene ring.

-

Ethyl group protons: A quartet for the methylene (-CH₂-) protons (deshielded by the aromatic ring) and a triplet for the methyl (-CH₃-) protons are expected.

-

Sulfonic acid proton: The acidic proton is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR (Carbon NMR):

-

Aromatic carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the sulfonic acid group will be significantly deshielded.

-

Ethyl group carbons: Two signals are expected for the methylene and methyl carbons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic sulfonic acids, common fragmentation pathways include the loss of SO₃, SO₂, and cleavage of the ethyl group.[14][15]

Relevance in Drug Development

The sulfonic acid group is a key pharmacophore that can be incorporated into drug candidates for several reasons:

-

Enhanced Aqueous Solubility: The high polarity of the sulfonic acid group can significantly improve the water solubility of a drug molecule, which is often a critical factor for oral bioavailability and formulation development.[1]

-

Modulation of Acidity: As a strong acid, the sulfonic acid group can be used to adjust the overall pKa of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Bioisosteric Replacement: The sulfonate group can act as a bioisostere for other functional groups, such as carboxylates, to modify the biological activity and pharmacokinetic profile of a compound.[16]

-

Molecular Interactions: The sulfonic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.[17]

However, the increased polarity conferred by a sulfonic acid group can also lead to poor membrane permeability, a factor that must be carefully considered in drug design.[1]

Signaling Pathway Involvement

While there is limited specific information on the direct involvement of this compound in signaling pathways, benzenesulfonate derivatives have been investigated for their potential as anticancer agents, with some studies showing they can induce cell cycle arrest.[18] The general class of sulfonamides, derived from sulfonic acids, are well-known for their wide range of biological activities, including antibacterial and anticancer effects.

Conclusion

This compound is an aromatic sulfonic acid with properties that make it and its derivatives of interest in synthetic chemistry and potentially in pharmaceutical sciences. While specific experimental data for this particular isomer is not abundant in the literature, its characteristics can be inferred from related compounds and general chemical principles. The strong acidity and potential for enhancing solubility make the sulfonic acid moiety a valuable tool in drug design, although its impact on membrane permeability requires careful consideration. Further research into the specific biological activities of this compound and its derivatives could reveal novel applications in medicine and other scientific fields.

References

- 1. tandfonline.com [tandfonline.com]

- 2. hori-chem.com [hori-chem.com]

- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Benzenesulfonic acid - American Chemical Society [acs.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. csub.edu [csub.edu]

- 11. scribd.com [scribd.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. aaqr.org [aaqr.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Synthesis of 3-Ethylbenzenesulfonic Acid from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethylbenzenesulfonic acid from ethylbenzene. The process involves the direct sulfonation of ethylbenzene, which yields a mixture of ortho, para, and meta isomers, followed by a meticulous separation process to isolate the desired meta product. This document details the experimental protocols, presents quantitative data on isomer distribution, and visualizes the key process workflows.

Introduction

Ethylbenzenesulfonic acids are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and detergents. The position of the sulfonic acid group on the benzene ring significantly influences the properties and reactivity of the molecule. The synthesis of the meta-substituted isomer, this compound, presents a challenge due to the directing effects of the ethyl group in electrophilic aromatic substitution, which predominantly favors the formation of ortho and para isomers. This guide outlines a robust methodology to synthesize and isolate this compound.

Reaction Pathway and Isomer Distribution

The synthesis of ethylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution reaction of ethylbenzene with a sulfonating agent, typically concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. The ethyl group is an ortho-, para-directing activator, leading to a product mixture containing primarily 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid, with this compound as a minor component.

The general reaction is as follows:

C₆H₅CH₂CH₃ + SO₃/H₂SO₄ → CH₃CH₂C₆H₄SO₃H + H₂O

The distribution of the resulting isomers is influenced by various reaction parameters. While specific conditions can slightly alter the ratios, a typical distribution is observed.

Table 1: Isomer Distribution in the Sulfonation of Ethylbenzene

| Isomer | Typical Yield (%) |

| 2-Ethylbenzenesulfonic acid (ortho) | ~8-15% |

| This compound (meta) | ~4-8% |

| 4-Ethylbenzenesulfonic acid (para) | ~77-88% |

Note: The exact isomer distribution can vary based on the specific reaction conditions employed, such as temperature, reaction time, and the nature and concentration of the sulfonating agent.

Experimental Protocols

The synthesis of this compound is a two-stage process: the sulfonation of ethylbenzene to produce a mixture of isomers, followed by the separation of the desired meta isomer.

Stage 1: Sulfonation of Ethylbenzene

This protocol describes the direct sulfonation of ethylbenzene to yield a mixture of ethylbenzenesulfonic acid isomers.

Materials:

-

Ethylbenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) with 20% free SO₃

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with a dropping funnel and a condenser

Procedure:

-

Place a calculated amount of ethylbenzene into the reaction flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel while stirring vigorously. The molar ratio of sulfonating agent to ethylbenzene should be carefully controlled, typically around 1.1:1 to 1.5:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture contains a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids, along with residual sulfuric acid.

Stage 2: Separation of this compound via Aniline Salt Formation

The separation of the ethylbenzenesulfonic acid isomers is effectively achieved through the formation of their aniline salts, followed by fractional crystallization. This method leverages the differential solubility of the aniline salts of the different isomers.

Materials:

-

Crude ethylbenzenesulfonic acid mixture from Stage 1

-

Aniline

-

Suitable solvent for crystallization (e.g., water, ethanol, or a mixture)

-

Beakers, filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Heating mantle or water bath

Procedure:

-

Neutralization and Salt Formation:

-

Carefully dilute the crude sulfonation reaction mixture with water.

-

Slowly add aniline to the acidic solution until the pH is neutral. This will form the aniline salts of the ethylbenzenesulfonic acid isomers. The reaction is exothermic and should be performed with cooling.

-

-

Fractional Crystallization:

-

The resulting aqueous solution contains the aniline salts of the ortho, meta, and para isomers.

-

Concentrate the solution by heating to evaporate some of the water until the solution is saturated.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The aniline salt of the para isomer is generally the least soluble and will crystallize out first.

-

Collect the crystals of the p-ethylbenzenesulfonic acid aniline salt by vacuum filtration.

-

The mother liquor is now enriched with the aniline salts of the ortho and meta isomers.

-

Further concentrate the mother liquor and repeat the crystallization process. The aniline salt of this compound will crystallize out at a different solubility point than the ortho isomer. The process may require multiple recrystallization steps from a suitable solvent (e.g., aqueous ethanol) to achieve high purity. The selection of the solvent and the cooling rate are critical for effective separation.

-

-

Isolation of this compound:

-

Once the purified crystals of the this compound aniline salt are obtained, they need to be converted back to the free sulfonic acid.

-

Dissolve the aniline salt in hot water.

-

Acidify the solution with a strong acid, such as hydrochloric acid or sulfuric acid. This will protonate the aniline to form the anilinium ion, which is soluble in water, and precipitate the less soluble this compound.

-

Cool the solution to induce crystallization of the this compound.

-

Collect the purified this compound crystals by vacuum filtration, wash with cold water, and dry.

-

Visualization of Workflows and Pathways

Chemical Reaction Pathway

The following diagram illustrates the sulfonation of ethylbenzene, highlighting the formation of the three isomers.

Caption: Sulfonation of Ethylbenzene Pathway

Experimental Workflow

The diagram below outlines the key steps in the synthesis and isolation of this compound.

Caption: Synthesis and Isolation Workflow

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

Table 2: Key Quantitative Parameters

| Parameter | Value/Range | Notes |

| Sulfonation Stage | ||

| Molar Ratio (Sulfonating Agent:Ethylbenzene) | 1.1:1 to 1.5:1 | A slight excess of the sulfonating agent is used to ensure complete reaction. |

| Reaction Temperature | 0 - 25 °C | Lower temperatures can influence the isomer ratio, but specific data is limited. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC. |

| Isomer Distribution | ||

| 2-Ethylbenzenesulfonic acid | ~8-15% | Varies with reaction conditions. |

| This compound | ~4-8% | The target minor product. |

| 4-Ethylbenzenesulfonic acid | ~77-88% | The major product. |

| Separation Stage | ||

| pH for Aniline Salt Formation | ~7.0 | Neutralization of the sulfonic acids. |

| Crystallization Solvent | Water, Aqueous Ethanol | The choice of solvent is critical for effective fractional crystallization. |

Conclusion

The synthesis of this compound from ethylbenzene is a challenging yet achievable process. While direct sulfonation yields the desired meta isomer in low percentages, a well-executed separation via fractional crystallization of the aniline salts allows for its effective isolation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals in the field of drug development and chemical synthesis to successfully produce this important chemical intermediate. Careful control of reaction conditions and meticulous execution of the separation steps are paramount to achieving a high purity of the final product.

An In-depth Technical Guide to the Isomers of Ethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of ethylbenzenesulfonic acid, detailing their synthesis, properties, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

Ethylbenzenesulfonic acid (C₈H₁₀O₃S) is an aromatic sulfonic acid that exists as three positional isomers: ortho (2-ethylbenzenesulfonic acid), meta (3-ethylbenzenesulfonic acid), and para (4-ethylbenzenesulfonic acid). The position of the ethyl group on the benzene ring relative to the sulfonic acid group significantly influences the physical and chemical properties of each isomer. These compounds and their derivatives are of industrial importance, finding applications as surfactants, catalysts, and intermediates in the synthesis of dyes and pharmaceuticals.[1][2][3][4]

Synthesis of Ethylbenzenesulfonic Acid Isomers

The primary method for the synthesis of ethylbenzenesulfonic acid is through the electrophilic aromatic substitution reaction of ethylbenzene with a sulfonating agent, typically concentrated or fuming sulfuric acid.[5][6] This reaction proceeds via the formation of a sulfur trioxide (SO₃) electrophile, which then attacks the electron-rich benzene ring of ethylbenzene.

The ethyl group is an ortho-, para- directing group, meaning it activates these positions towards electrophilic attack. Consequently, the sulfonation of ethylbenzene yields a mixture of primarily the ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance. The meta isomer is formed in significantly smaller amounts.[7]

Reaction Scheme: Sulfonation of Ethylbenzene

Caption: General reaction scheme for the sulfonation of ethylbenzene.

Properties of Ethylbenzenesulfonic Acid Isomers

The physical and chemical properties of the ethylbenzenesulfonic acid isomers are summarized in the tables below. Data for the para-isomer is the most readily available due to its prevalence as the major product. Data for the ortho- and meta- isomers are primarily based on computed values.

Physical Properties

| Property | 2-Ethylbenzenesulfonic Acid (ortho) | This compound (meta) | 4-Ethylbenzenesulfonic Acid (para) |

| CAS Number | 91-24-7[8] | 138-29-4[9] | 98-69-1[5] |

| Molecular Formula | C₈H₁₀O₃S[8] | C₈H₁₀O₃S[9] | C₈H₁₀O₃S[5] |

| Molecular Weight | 186.23 g/mol [8] | 186.23 g/mol [9] | 186.23 g/mol [5] |

| Appearance | - | - | Solid[5] |

| Density | - | - | 1.229 g/mL at 25 °C[5] |

| Refractive Index | - | - | n20/D 1.5331[5] |

| Flash Point | - | - | >110 °C (>230 °F)[5] |

Acidity

| Isomer | Predicted pKa |

| 4-Ethylbenzenesulfonic Acid (para) | -0.45 ± 0.50[5] |

Experimental Protocols

Synthesis of Ethylbenzenesulfonic Acid (Isomer Mixture)

Objective: To synthesize a mixture of ethylbenzenesulfonic acid isomers via the sulfonation of ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Water

-

Ice

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beakers

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add a molar excess of concentrated sulfuric acid to ethylbenzene. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the miscibility of the organic layer with water.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium chloride in water. This will precipitate the sulfonic acids as their sodium salts.

-

Filter the precipitated sodium ethylbenzenesulfonates and wash with a small amount of cold saturated sodium chloride solution.

-

The resulting mixture of sodium salts can be converted back to the free sulfonic acids by treatment with a strong acid, followed by extraction.

Workflow for the Synthesis of Ethylbenzenesulfonic Acid

Caption: A simplified workflow for the laboratory synthesis of ethylbenzenesulfonic acid isomers.

Separation of Isomers via Aniline Salts

A common laboratory method for separating the isomers of ethylbenzenesulfonic acid involves the formation of their aniline salts, which exhibit differential solubility.[5]

Objective: To separate the ortho, meta, and para isomers of ethylbenzenesulfonic acid.

Materials:

-

Mixture of ethylbenzenesulfonic acid isomers

-

Aniline

-

Ethanol

-

Water

-

Hydrochloric acid

-

Diethyl ether

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve the mixture of ethylbenzenesulfonic acids in a minimal amount of hot water or ethanol.

-

Add aniline to the solution. The aniline salts of the sulfonic acids will form.

-

Allow the solution to cool. The aniline salt of the para-isomer is typically the least soluble and will crystallize out first.

-

Filter the crystals of the para-ethylbenzenesulfonic acid aniline salt and wash with a small amount of cold ethanol.

-

The filtrate contains the aniline salts of the ortho- and meta-isomers. Further fractional crystallization may be employed to separate these remaining isomers, taking advantage of more subtle differences in their solubility.

-

To recover the free sulfonic acid from the separated aniline salt, dissolve the salt in water and acidify with hydrochloric acid.

-

The free sulfonic acid can then be extracted with a suitable organic solvent like diethyl ether.

Logical Relationship for Isomer Separation

Caption: Logical workflow for the separation of ethylbenzenesulfonic acid isomers.

Industrial Applications

Ethylbenzenesulfonic acids and their derivatives have a range of industrial applications, primarily leveraging their surfactant and acidic properties.

-

Detergents and Surfactants: The sodium salts of ethylbenzenesulfonic acids, particularly the linear alkylbenzene sulfonates, are key components in the formulation of household and industrial detergents.[1][2][3]

-

Catalysis: Due to their strong acidity, these compounds can be used as catalysts in various organic reactions, such as esterification and alkylation.[10]

-

Intermediates in Chemical Synthesis: They serve as precursors in the manufacturing of various chemicals, including certain dyes and pharmaceuticals.[1][2][3] The besylate (benzenesulfonate) form of some pharmaceutical drugs is prepared from benzenesulfonic acid.[4][11]

-

Specialty Applications: 4-Ethylbenzenesulfonic acid has been used to dope high-conducting polypyrrole thin films.[5] It has also been used in wastewater treatment.[12]

Analytical Methods

The analysis and quantification of ethylbenzenesulfonic acid isomers are crucial for quality control and research purposes.

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of the isomers.[13][14] Gas chromatography (GC) coupled with mass spectrometry (MS) can also be employed, often after derivatization to increase volatility.[15]

-

Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation and characterization of the isomers. Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Titration: The total acid content of a sample can be determined by acid-base titration.

Conclusion

The isomers of ethylbenzenesulfonic acid represent an important class of aromatic sulfonic acids. While the sulfonation of ethylbenzene predominantly yields the para isomer, the ortho and meta isomers are also formed. The distinct properties of each isomer, dictated by the substitution pattern on the benzene ring, make their separation and individual characterization essential for various industrial and research applications. Further research into the specific properties and applications of the less common ortho and meta isomers could unveil new opportunities for these compounds.

References

- 1. This compound | 138-29-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Ethylbenzenesulfonic acid CAS#: 98-69-1 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-ethylbenzenesulfonic Acid | C8H10O3S | CID 169228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonic acid, 3-ethyl- | C8H10O3S | CID 11019581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 4-Ethylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Ethylbenzenesulfonic Acid as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-ethylbenzenesulfonic acid as an efficient and versatile acid catalyst in key organic transformations. While specific literature on this compound as a catalyst is not abundant, its structural similarity to widely used arylsulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid, allows for well-grounded projections of its catalytic activity. The following sections detail its application in the synthesis of bis(indolyl)methanes and in esterification reactions, providing detailed protocols and expected outcomes based on analogous systems.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antibacterial properties. The synthesis of BIMs is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction often catalyzed by a Brønsted or Lewis acid. Arylsulfonic acids are effective catalysts for this transformation.

Reaction Scheme:

Proposed Mechanism:

The reaction is proposed to proceed through the acid-catalyzed activation of the aldehyde, followed by a two-step electrophilic substitution of indole.

Caption: Proposed mechanism for the synthesis of bis(indolyl)methanes.

Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(1H-indole)

-

Materials:

-

Indole (2.0 mmol, 234 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

This compound (0.1 mmol, 18.6 mg)

-

Acetonitrile (5 mL)

-

-

Procedure:

-

To a solution of indole (2.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (0.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with saturated sodium bicarbonate solution (10 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure bis(indolyl)methane.

-

Data Presentation:

The following table presents representative data for the synthesis of bis(indolyl)methanes using various arylsulfonic acids as catalysts, which can be considered indicative of the expected performance of this compound.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzenesulfonic Acid (5) | Acetonitrile | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | p-Toluenesulfonic Acid (10) | Dichloromethane | 3 | 95 |

| 3 | 4-Methoxybenzaldehyde | Benzenesulfonic Acid (5) | Acetonitrile | 2.5 | 90 |

| 4 | 4-Nitrobenzaldehyde | p-Toluenesulfonic Acid (10) | Dichloromethane | 4 | 88 |

Logical Workflow for Catalyst Screening:

Caption: Workflow for optimizing the catalytic synthesis of BIMs.

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, widely used in the production of pharmaceuticals, polymers, and fragrances. The reaction typically involves the condensation of a carboxylic acid and an alcohol, catalyzed by a strong acid. Arylsulfonic acids are known to be effective catalysts for this process, offering milder conditions compared to mineral acids like sulfuric acid.[1]

Reaction Scheme:

Proposed Mechanism:

The esterification reaction is an equilibrium process. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. This is followed by nucleophilic attack from the alcohol, proton transfer, and subsequent elimination of a water molecule to yield the ester.

Caption: Proposed mechanism for acid-catalyzed esterification.

Experimental Protocol: Synthesis of Ethyl Benzoate

-

Materials:

-

Benzoic acid (10.0 mmol, 1.22 g)

-

Ethanol (50.0 mmol, 2.30 g, 2.9 mL)

-

This compound (0.5 mmol, 93 mg)

-

Toluene (20 mL)

-

-

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add benzoic acid (10.0 mmol), ethanol (50.0 mmol), this compound (0.5 mmol), and toluene (20 mL).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude ester by distillation under reduced pressure.

-

Data Presentation:

The following table summarizes typical results for the esterification of carboxylic acids with alcohols using arylsulfonic acid catalysts. These values can serve as a benchmark for reactions catalyzed by this compound.

| Entry | Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | n-Propanol | Benzenesulfonic Acid (2.4) | 50 | 1 | ~70 |

| 2 | Acetic Acid | n-Propanol | p-Toluenesulfonic Acid (2.4) | 50 | 1 | ~70 |

| 3 | Benzoic Acid | Ethanol | p-Toluenesulfonic Acid (10) | Reflux | 5 | 88.3 |

| 4 | Benzoic Acid | n-Butanol | p-Toluenesulfonic Acid (10) | Reflux | 5 | 87.8 |

Experimental Workflow for Esterification:

Caption: General workflow for an esterification reaction.

References

Application Notes and Protocols for 3-Ethylbenzenesulfonic Acid in Surfactant Production

Introduction

Alkylbenzenesulfonic acids and their salts are a prominent class of anionic surfactants widely utilized in various industrial and consumer applications, including detergents, emulsifiers, and wetting agents.[1][2] The performance of these surfactants is intricately linked to the molecular structure, particularly the length and branching of the alkyl chain and the substitution pattern on the benzene ring. While extensive data is available for linear alkylbenzene sulfonates (LAS) and specific isomers like 4-ethylbenzenesulfonic acid, literature specifically detailing the application of 3-ethylbenzenesulfonic acid in surfactant production is limited.[1][3]

These notes provide a generalized framework for the synthesis and characterization of surfactants derived from ethylbenzenesulfonic acid, drawing upon established principles for analogous alkylbenzenesulfonate surfactants. The protocols outlined below are standard methodologies that can be adapted for the evaluation of novel surfactants, including those potentially derived from this compound.

Synthesis of Sodium Ethylbenzenesulfonate

The synthesis of sodium ethylbenzenesulfonate typically involves a two-step process: the sulfonation of ethylbenzene followed by neutralization with a base.[4]

Experimental Protocol: Synthesis

Materials:

-

Ethylbenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Sodium hydroxide (NaOH) solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sulfonation:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add ethylbenzene.

-

Slowly add concentrated sulfuric acid (or oleum) to the ethylbenzene while stirring vigorously. A typical molar ratio is 1:1.2 (ethylbenzene:sulfuric acid).[4]

-

Maintain the reaction temperature below 100°C to minimize the formation of disulfonated byproducts.[4]

-

Continue stirring for 2-3 hours after the addition is complete to ensure maximum conversion.

-

-

Neutralization and Purification:

-

After the reaction, carefully pour the mixture into a beaker containing ice water.

-

Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ethylbenzene.

-

Slowly add a concentrated sodium hydroxide solution to the aqueous layer until the pH is neutral (pH 7). This will form the sodium salt of ethylbenzenesulfonic acid.

-

The resulting solution can be concentrated using a rotary evaporator to obtain the solid sodium ethylbenzenesulfonate.

-

Further purification can be achieved by recrystallization from an ethanol-water mixture.[4]

-

Characterization of Surfactant Properties

The effectiveness of a surfactant is determined by its ability to lower surface tension and form micelles. Key parameters for characterization include the Critical Micelle Concentration (CMC) and the surface tension at the CMC.

Quantitative Data Summary

Due to the lack of specific data for 3-ethylbenzenesulfonate, the following table presents representative data for a common linear alkylbenzene sulfonate (Sodium Dodecylbenzene Sulfonate - SDBS) to illustrate typical performance characteristics.

| Surfactant | Average Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |

| Sodium Dodecylbenzene Sulfonate (SDBS) | C12 | ~1-2 | ~30-35 |

Note: The CMC and surface tension are dependent on factors such as temperature, purity, and the presence of electrolytes. The values for a potential sodium 3-ethylbenzenesulfonate surfactant would need to be determined experimentally but are expected to differ significantly due to the much shorter alkyl chain.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Materials:

-

Synthesized sodium ethylbenzenesulfonate

-

Deionized water

-

Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[5][6]

-

Conductivity meter[7]

-

Precision balance

-

Volumetric flasks and pipettes

Procedure using Surface Tensiometry:

-

Prepare a stock solution of the synthesized surfactant in deionized water (e.g., 10 mmol/L).

-

Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Measure the surface tension of each solution, starting from the most dilute, using a calibrated surface tensiometer.[8] Ensure the ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.[9][10]

Procedure using Conductometry (for ionic surfactants):

-

Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot the conductivity as a function of surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[7][11]

Visualizations

Caption: General workflow for the synthesis of sodium ethylbenzenesulfonate.

Caption: Illustrative plot of surface tension versus concentration to determine the CMC.

References

- 1. cleaninginstitute.org [cleaninginstitute.org]

- 2. Sodium Alkyl Benzene Sulfonate - Surfactant Leader: Efficient, Safe and Professional Solution Provider | Surfactant [surfactant.nl]

- 3. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. sodium;4-ethylbenzenesulfonate | Benchchem [benchchem.com]

- 5. clearsolutionsusa.com [clearsolutionsusa.com]

- 6. tegewa.de [tegewa.de]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commons.erau.edu [commons.erau.edu]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Ethylbenzenesulfonic Acid as a Potential Electrolyte Additive in Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrolyte additives are crucial in the advancement of battery technology, particularly for lithium-ion batteries. They are introduced in small quantities to the electrolyte to enhance performance, stability, and safety. While a wide array of compounds have been investigated, the exploration of aromatic sulfonic acids as electrolyte additives is an emerging area of interest. This document focuses on 3-ethylbenzenesulfonic acid, a compound identified in patent literature related to secondary batteries, as a potential electrolyte additive. These notes provide an overview of its potential applications, mechanism of action, and protocols for its evaluation.

Sulfur-containing compounds, especially sulfonates, are recognized for their ability to form stable solid electrolyte interphase (SEI) layers on electrode surfaces.[1][2] These protective films are critical for preventing electrolyte decomposition, minimizing impedance, and improving performance, particularly at high temperatures. The introduction of this compound into an electrolyte formulation is hypothesized to leverage these benefits.

Potential Applications and Mechanism of Action

The primary role of this compound as an electrolyte additive is likely as a film-forming agent for both the anode and cathode.

On the Anode: During the initial charging cycles, the additive is electrochemically reduced at the anode surface. The sulfonate group is expected to decompose and polymerize, forming a stable and robust SEI layer. This layer should be electronically insulating but ionically conductive, allowing for the efficient transport of Li+ ions while preventing further electrolyte reduction. The ethylbenzene group may contribute to the flexibility and stability of this layer.

On the Cathode: At the cathode, the additive can be oxidized to form a protective cathode-electrolyte interphase (CEI). This is particularly important for high-voltage cathodes, where electrolyte oxidation is a significant cause of capacity fade. The CEI can suppress the dissolution of transition metals from the cathode material, further enhancing the battery's cycle life.

A zwitterionic additive, 3-(triethylammonium)-propane-1-sulfonate (TEAPS), has been shown to adsorb on both the anode and cathode surfaces, promoting the formation of a robust interface and improving cycling performance.[3][4] This dual-functionality is a desirable characteristic for electrolyte additives.

Data Presentation: Performance Metrics of Related Sulfonate Additives

Quantitative data for this compound as a battery additive is not yet widely available in published literature. However, the performance of other sulfur-containing additives can provide a benchmark for expected improvements.

| Additive Type | Additive Name | Concentration (wt%) | Key Performance Improvement | Reference |

| Cyclic Sulfonate | 1,3-Propane Sultone (PS) | 1-2% | Improved thermal stability and SEI formation on graphite anodes. | [2] |

| Cyclic Sulfonate | Prop-1-ene-1,3-sultone (PST) | 1% | Formation of a more stable SEI layer compared to PS. | [2] |

| Cyclic Sulfate | Ethylene Sulfate (DTD) | 1-2% | Enhanced cycling performance and reduced impedance. | [2] |

| Zwitterionic Sulfonate | 3-(triethylammonium)-propane-1-sulfonate (TEAPS) | 0.5-1% | Improved cycling stability for both graphite anode and LiCoO2 cathode. | [3][4] |

Experimental Protocols

The following protocols describe the methodology for evaluating the effectiveness of this compound as an electrolyte additive.

Electrolyte Preparation

-

Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

-

Additive Incorporation: Dissolve this compound into the baseline electrolyte at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).

-

Mixing: Stir the solution in an argon-filled glovebox for 24 hours to ensure complete dissolution and homogeneity.

Coin Cell Assembly

-

Electrodes: Use standard anode (e.g., graphite) and cathode (e.g., LiCoO2, NMC) materials.

-

Assembly: Assemble 2032-type coin cells in an argon-filled glovebox.

-

Components: The cell consists of the cathode, a microporous separator, the lithium anode, and a few drops of the prepared electrolyte.

-

Crimping: Crimp the coin cells to ensure a hermetic seal.

Electrochemical Characterization

-

Cyclic Voltammetry (CV):

-

Objective: To determine the electrochemical window and the reduction/oxidation potentials of the additive.

-

Procedure: Perform CV scans on a three-electrode cell using the prepared electrolyte. Scan from a high potential to a low potential and back at a slow scan rate (e.g., 0.1 mV/s).

-

Expected Outcome: Identify the potentials at which the additive decomposes to form the SEI and CEI.

-

-

Galvanostatic Cycling:

-

Objective: To evaluate the long-term cycling performance and coulombic efficiency.

-

Procedure: Cycle the coin cells at a constant current (e.g., C/10 for formation cycles, C/2 for subsequent cycles) within a defined voltage range.

-

Data to Collect: Discharge capacity, charge capacity, and coulombic efficiency for each cycle.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Objective: To measure the interfacial resistance of the SEI and CEI layers.

-

Procedure: Perform EIS measurements at different cycle numbers in a fully charged or discharged state over a wide frequency range.

-

Analysis: Model the impedance spectra using an equivalent circuit to determine the charge transfer resistance and SEI resistance.

-

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound.

Experimental Workflow

Caption: Workflow for evaluating electrolyte additives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Ethylbenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction